N-Formyl-L-phenylalanine
Overview
Description
N-Formyl-L-phenylalanine is an N-acyl-L-phenylalanine compound where one of the hydrogens of the amino group has been replaced by a formyl group . This compound is a derivative of L-phenylalanine, an essential amino acid, and is known for its role in various biochemical processes.
Mechanism of Action
Target of Action
N-Formyl-L-phenylalanine primarily targets Formyl Peptide Receptors (FPRs) . These receptors are a group of G protein-coupled cell surface receptors that play important roles in host defense and inflammation . They are ubiquitously expressed throughout different cell types and interact with structurally diverse chemotactic agonists .
Mode of Action
This compound interacts with its targets, the FPRs, by binding to these receptors . This binding can accelerate or inhibit key intracellular kinase-based regulatory pathways, depending on the specific ligands involved . The compound is known to be a potent polymorphonuclear leukocyte (PMN) chemotactic factor and a macrophage activator .
Biochemical Pathways
The compound is involved in the innate immunity mechanism for host defense against pathogens . It is known to direct the inflammatory response to sites of bacterial invasion by attracting and activating circulating blood leukocytes . .
Pharmacokinetics
It is known that the attachment of one, two, or four fmlf copies can increase uptake in macrophages . The pharmacokinetic properties and tissue distribution also differ between nanocarriers with and without fMLF .
Result of Action
The binding of this compound to FPRs leads to intrinsic apoptosis activation, through iNOS expression regulation . This results in the upregulation of caspase-9 and caspase-3, activation of the pro-apoptotic protein Bax, and cytochrome c release .
Action Environment
It is known that the compound is involved in the innate immunity mechanism for host defense against pathogens , suggesting that its action, efficacy, and stability could be influenced by the presence of pathogens in the environment.
Biochemical Analysis
Biochemical Properties
N-Formyl-L-phenylalanine plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules . For instance, it is a potent chemotactic factor for polymorphonuclear leukocytes (PMN) and also acts as a macrophage activator . The nature of these interactions involves binding to specific G protein-coupled receptors on these cells .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it is known to induce β-glucuronidase and lysozyme release from human neutrophils .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level by binding to specific G protein-coupled receptors on cells, thereby directing the inflammatory response to sites of bacterial invasion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that maximum discharge of lysosomal enzymes occurs two minutes after cell contact with this compound
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, in a study involving an acute animal model of multiple sclerosis, this compound was found to reduce neuronal inflammation, axonal demyelination, gliosis, neuronal apoptosis, vascular leakage, and blood-brain barrier impairment induced by experimental autoimmune encephalomyelitis .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . Detailed information about the specific metabolic pathways that this compound is involved in is still being researched.
Subcellular Localization
Current research suggests that this compound receptors are located in the beta-band containing gelatinase and specific granules in human neutrophils
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Formyl-L-phenylalanine typically involves the formylation of L-phenylalanine. One common method is the reaction of L-phenylalanine with formic acid and acetic anhydride. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound .
Industrial Production Methods: Industrial production of this compound can involve enzymatic synthesis. For instance, the enzymatic synthesis of N-formyl-L-aspartyl-L-phenylalanine methyl ester has been reported, utilizing an extractive reaction in an aqueous/organic biphasic system . This method can be adapted for the production of this compound by modifying the substrate and reaction conditions.
Chemical Reactions Analysis
Types of Reactions: N-Formyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The formyl group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: this compound can be converted to N-carboxyl-L-phenylalanine.
Reduction: The product can be N-hydroxymethyl-L-phenylalanine.
Substitution: The products vary based on the nucleophile used.
Scientific Research Applications
N-Formyl-L-phenylalanine has several applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and as a precursor for various chemical reactions.
Biology: It plays a role in studying protein synthesis and enzyme-substrate interactions.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds .
Comparison with Similar Compounds
N-Formylmethionine-leucyl-phenylalanine: A tripeptide with similar chemotactic properties.
N-Formylmethionine: Another formylated amino acid with similar biological activities.
Uniqueness: N-Formyl-L-phenylalanine is unique due to its specific structure and the presence of the phenylalanine moiety, which imparts distinct chemical and biological properties. Its ability to interact with formyl peptide receptors and modulate immune responses sets it apart from other similar compounds .
Properties
IUPAC Name |
(2S)-2-formamido-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-7-11-9(10(13)14)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,11,12)(H,13,14)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTPXGARCQOSAU-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301313053 | |
Record name | N-Formyl-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301313053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13200-85-6 | |
Record name | N-Formyl-L-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13200-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Formyl-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301313053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-formyl-3-phenyl-L-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.864 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-FORMYLPHENYLALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7KES73LRH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-Formylphenylalanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240317 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different stable conformations of N-Formyl-L-phenylalanine in its diamide form?
A1: Ab initio conformational analysis using computational chemistry methods revealed 19 distinct stable conformers for this compound-amide. [] These conformers included several important secondary structure motifs:
Q2: How does the aromatic side chain of this compound influence its conformational preferences?
A2: The phenylalanine residue is unique among amino acids for its aromatic side chain. In the case of this compound, this aromatic side chain participates in interactions with the peptide backbone, influencing the molecule's conformational preferences. [] This is evident in the observed side-chain rotamers and the absence of certain conformations, highlighting the importance of the aromatic-backbone interactions in dictating the overall three-dimensional structure of this molecule.
Q3: What are the potential applications of organotin(IV) derivatives of this compound?
A3: Researchers have synthesized and characterized triorganotin(IV) derivatives of this compound and its dipeptide derivative, N-Formyl-L-phenylalanylglycine. [, ] These compounds were analyzed using infrared spectroscopy and nuclear magnetic resonance (NMR) techniques, including 1H, 13C, and 119Sn NMR. [, ] While specific applications weren't detailed in the provided research, characterizing these derivatives paves the way for exploring their potential in various fields, such as catalysis, material science, and potentially even medicinal chemistry.
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